7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
7-(aminomethyl)-6-oxaspiro[3.4]octan-2-one |
InChI |
InChI=1S/C8H13NO2/c9-4-7-3-8(5-11-7)1-6(10)2-8/h7H,1-5,9H2 |
InChI Key |
VFYLMBIFUNBQLX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC12CC(=O)C2)CN |
Origin of Product |
United States |
The 6 Oxaspiro 3.4 Octan 2 One Core Structure
Structural Characteristics and Ring System Topology of Oxaspiro[3.4]octanes
The oxaspiro[3.4]octane ring system is a fascinating three-dimensional scaffold that has garnered interest in medicinal chemistry due to its unique conformational properties. mdpi.com This structure consists of a four-membered cyclobutane (B1203170) ring and a five-membered tetrahydrofuran (B95107) ring sharing a single carbon atom, known as the spiro center. The topology of this system imparts a significant degree of rigidity to the molecule.
Spirocyclic compounds, by their very nature, possess inherent ring strain. The strain energy of the parent hydrocarbon, spiro[3.4]octane, can be approximated by considering the contributions of its constituent rings. Computational methods provide a robust framework for estimating these energies. A procedure for computing hydrocarbon strain energies using computational group equivalents has been developed, offering a method to assess the energetic landscape of such molecules. mdpi.comresearchgate.net For instance, the strain energy of spiro[3.4]octane can be compared to other spiroalkanes to understand the energetic penalties associated with its specific ring combination.
| Spiroalkane | Calculated Strain Energy (kcal/mol) |
| Spiro[2.2]pentane | 62.9 |
| Spiro[2.3]hexane | 54.9 |
| Spiro[3.3]heptane | 51.0 |
| Spiro[3.4]octane | Value not explicitly provided in the search results, but can be inferred to be significant due to the cyclobutane ring. |
| Spiro[4.4]nonane | Lower strain than smaller ring systems |
| Spiro[5.5]undecane | 3.6 |
Data compiled from a computational study on hydrocarbon strain energies. mdpi.com
The conformational landscape of the 6-oxaspiro[3.4]octan-2-one nucleus is complex due to the interplay of the two fused rings. The cyclobutane ring typically adopts a puckered conformation to relieve some of its torsional strain. The tetrahydrofuran ring, or more specifically the γ-butyrolactone part of the molecule, is also non-planar and can exist in various envelope and twist conformations.
Contextualization within Oxaspiro[3.4]octane Derivatives and Analogues
The 6-oxaspiro[3.4]octan-2-one core is part of a broader class of oxaspiro[3.4]octane derivatives that are of interest in synthetic and medicinal chemistry. The exploration of this chemical space has led to the development of various synthetic strategies and the discovery of novel molecular architectures.
The synthesis of spirocyclic systems, including those containing lactone or lactam moieties, is an active area of chemical research. Several synthetic routes to related oxaspiro[3.4]octanone and azaspiro[3.4]octanone derivatives have been reported, showcasing a variety of chemical transformations.
One notable approach involves the synthesis of the spiro fused β-lactone-γ-lactam segment of oxazolomycin. researchgate.net This work demonstrates the construction of a spiro-bicyclic system containing a lactone ring, which is conceptually related to the 6-oxaspiro[3.4]octan-2-one core. Another relevant synthetic strategy is the oxidative spirocyclization of β-furyl amides to assemble spiro-γ-butenolide-γ-butyrolactones. nih.gov This method highlights the use of oxidation to form a spirolactone structure.
The synthesis of 2,5-dioxaspiro[3.4]octane building blocks has been achieved through a ring-closing metathesis (RCM) strategy. nuph.edu.uanuph.edu.ua This approach, while leading to a dioxa-analogue, demonstrates a powerful method for constructing the spiro[3.4]octane framework. Additionally, the facile synthesis of 2-azaspiro[3.4]octane has been reported, outlining several routes to this related aza-spirocycle. rsc.org The development of synthetic routes to approved drugs often involves the creation of spirocyclic lactones, as seen in the synthesis of spironolactone. mdpi.com
Furthermore, the synthesis of 2,6-diazaspiro[3.4]octane derivatives has been explored for their potential in drug discovery, indicating the importance of the spiro[3.4]octane scaffold in medicinal chemistry. mdpi.com These examples of synthetic strategies towards related spiro[3.4]octane systems provide a valuable context for potential synthetic approaches to 7-(aminomethyl)-6-oxaspiro[3.4]octan-2-one and its derivatives.
Synthetic Methodologies for 7 Aminomethyl 6 Oxaspiro 3.4 Octan 2 One
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to reliable chemical reactions. amazonaws.com For 7-(aminomethyl)-6-oxaspiro[3.4]octan-2-one, the analysis must address the formation of the spirocyclic core and the introduction of the requisite functional groups.
The central challenge in synthesizing this compound is the construction of the quaternary spirocenter. Several retrosynthetic disconnections can be envisioned to simplify the spirocyclic core.
Disconnection of the Cyclobutane (B1203170) Ring: One strategy involves disconnecting the C-C bonds of the cyclobutanone (B123998) ring. This approach often corresponds to a forward-sense [2+2] cycloaddition reaction. Disconnecting the C1-C5 and C2-C3 bonds suggests a precursor such as a γ-lactone bearing an exocyclic double bond (an α-methylene-γ-butyrolactone derivative) and a ketene (B1206846) or ketene equivalent. This is a powerful method for forming four-membered rings. nih.govnih.gov
Disconnection of the Lactone Ring: Alternatively, the lactone can be disconnected at the acyl C-O bond, a standard disconnection for esters. amazonaws.com This reveals a precursor molecule that is a γ-hydroxy carboxylic acid appended to a cyclobutane ring. The forward reaction would be an intramolecular esterification (lactonization), a common and reliable ring-forming strategy. nih.govrsc.org
Intramolecular Alkylation/Annulation: A third approach involves disconnecting one of the C-C bonds adjacent to the spirocenter. This leads to a monocyclic precursor that can undergo an intramolecular cyclization to form the second ring. For example, disconnecting the C4-C5 bond would suggest a cyclopentanone (B42830) precursor with a suitable leaving group, which could undergo an intramolecular alkylation to form the cyclobutane ring. Such annulation strategies have been successfully employed in the synthesis of other azaspiro[3.4]octane systems. rsc.org
The presence of the aminomethyl and ketone functionalities requires careful planning, often involving Functional Group Interconversion (FGI) and the use of protecting groups. ub.eduimperial.ac.uk
Amine Group Introduction: The primary aminomethyl group can be retrosynthetically derived from a variety of more stable or less reactive precursors. Common strategies include:
Reduction of a Nitrile: Disconnecting the C-N bond and adding a carbon leads to a nitrile precursor (-CH₂CN). The nitrile can be introduced via nucleophilic substitution with cyanide and subsequently reduced in a late-stage step.
Reduction of an Azide (B81097): The amine can be traced back to an azide (-CH₂N₃). Azides are excellent nucleophiles for Sₙ2 reactions and can be cleanly reduced to amines without affecting other functional groups like ketones or esters. ub.edu
From an Alcohol: The aminomethyl group can be formed from a primary alcohol (-CH₂OH). The alcohol can be converted to a leaving group (e.g., tosylate, mesylate) followed by substitution with an amine equivalent (like azide or a protected amine), or oxidized to an aldehyde for reductive amination. vanderbilt.edu
Ketone Group Management: The cyclobutanone is a key feature of the target. Its synthesis can be approached in several ways:
Direct Formation: Methods like [2+2] cycloaddition of a ketene with an alkene directly furnish the cyclobutanone ring. nih.gov
Oxidation of an Alcohol: The ketone can be obtained via oxidation of a corresponding secondary alcohol. This allows for the stereoselective synthesis of the alcohol precursor, which can then be oxidized using a variety of reagents (e.g., Dess-Martin periodinane, Swern oxidation). imperial.ac.uk
Ring Expansion: Cyclobutanones can also be synthesized through the ring expansion of cyclopropanone (B1606653) surrogates, for example, by reaction with sulfur ylides. nih.gov
The timing of these functional group manipulations is critical. For instance, the amine is often introduced late in the synthesis to avoid side reactions, typically from a more robust precursor like an azide or a protected alcohol.
De Novo Synthetic Approaches to the Spirocyclic Core
Based on the retrosynthetic analysis, several de novo synthetic strategies can be proposed for the construction of the 6-oxaspiro[3.4]octan-2-one core.
The formation of the bicyclic system is the cornerstone of the synthesis. Both intramolecular and intermolecular strategies are viable for constructing the oxaspiro[3.4]octane skeleton.
Intramolecular reactions are highly effective for forming cyclic structures, including the spirocyclic core of the target molecule.
Intramolecular Lactonization: A robust strategy involves the cyclization of a γ-hydroxy acid built upon a cyclobutane scaffold. This approach focuses on forming the lactone ring as a key step. The synthesis of spironolactone, a well-known spirocyclic drug, often involves a final lactonization step where a carboxylic acid attacks an activated intermediate to close the five-membered lactone ring. mdpi.com Modern methods, such as palladium-catalyzed C-H activation of aliphatic carboxylic acids followed by olefination and intramolecular C-O bond formation, provide a direct route to complex lactones and could be adapted for this purpose. nih.govrsc.org
Cascade Cyclizations: More complex, one-pot cascade reactions can also be envisioned. For instance, bromocation-induced cascade cyclizations have been used to synthesize 1,5-dioxaspiro[3.4]octanes from acyclic diol precursors. clockss.orgcrossref.org While the target molecule has a different heteroatom arrangement, the principle of a cascade reaction initiating sequential ring closures to form a spirocenter is a powerful concept.
Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming rings. A strategy has been reported for the synthesis of 2,5-dioxaspiro[3.4]octanes that uses RCM to form a dihydrofuran ring, which is subsequently hydrogenated. nuph.edu.ua A similar approach could be adapted to form the lactone ring of the target molecule from a suitable diene precursor.
The table below summarizes representative intramolecular cyclization methods applicable to lactone synthesis.
| Method | Catalyst/Reagent | Precursor Type | Key Transformation | Reference |
|---|---|---|---|---|
| γ-C(sp³)–H Olefination/Cyclization | Pd(TFA)₂, N-Ac-Val | Aliphatic Carboxylic Acid | Forms δ- or ε-lactones via C-H activation and C-O cyclization | nih.govrsc.org |
| Acid-Catalyzed Lactonization | p-Toluenesulfonic acid | Hydroxy Carboxylic Acid | Intramolecular esterification to form spiro-lactone | mdpi.com |
| Bromocation-Induced Cascade | Pyridinium tribromide (PyHBr₃) | Unsaturated Diol | Sequential cyclizations to form spiro-oxetane | clockss.orgcrossref.org |
| Ring-Closing Metathesis (RCM) | Grubbs' II Catalyst | Unsaturated Ester | Formation of dihydrofuran ring, precursor to lactone | nuph.edu.ua |
Intermolecular cycloadditions provide a direct and efficient route to cyclic systems, particularly the four-membered cyclobutanone ring.
[2+2] Cycloaddition of Ketenes and Alkenes: The thermal or photochemical [2+2] cycloaddition between a ketene and an alkene is a classic and highly effective method for synthesizing cyclobutanones. nih.gov In the context of the target molecule, this would involve the reaction of a ketene (or a ketene equivalent like dichloroketene) with a γ-lactone precursor containing an exocyclic methylene (B1212753) group at the α-position. This directly assembles the spiro[3.4]octan-2-one core.
Enamine-Based [2+2] Cycloadditions: A variation involves the thermal [2+2] cycloaddition between an enamine and an electron-deficient alkene. nih.gov While typically used for fused systems, the principles could be adapted for spirocycle synthesis. This method offers good control over regiochemistry and can lead to thermodynamically favored products. nih.gov The reaction of an enamine derived from a cyclopentanone precursor with a suitable Michael acceptor could potentially be used to construct the cyclobutane portion of the spirocycle.
The table below outlines key intermolecular cycloaddition strategies for forming four-membered rings.
| Reaction Type | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Ketene-Alkene Cycloaddition | Ketene + Alkene | Cyclobutanone | Direct formation of the four-membered ketone ring | nih.gov |
| Thermal Enamine [2+2] Cycloaddition | Enamine + Michael Acceptor | Substituted Cyclobutane | Controls regiochemistry; reversible Michael addition allows for thermodynamic product | nih.gov |
| TCNE-Alkyne Cycloaddition | Tetracyanoethene (TCNE) + Alkyne | 1,1,4,4-tetracyanobuta-1,3-diene | Proceeds via a [2+2] cycloaddition-retroelectrocyclization mechanism | acs.org |
Stereoselective Synthesis of the Spirocyclic System
The formation of the spirocyclic lactone is a critical step that establishes the core three-dimensional architecture of the molecule. nih.govresearchgate.net The inherent rigidity and defined spatial arrangement of spirocycles make them valuable scaffolds in medicinal chemistry. researchgate.netmdpi.com Achieving high levels of stereoselectivity in this process is paramount, as the relative and absolute configuration of the stereocenters profoundly influences biological activity. Methodologies for constructing such systems often rely on powerful catalytic asymmetric reactions or diastereoselective cyclizations. nih.govnih.gov
Asymmetric catalysis provides an efficient route to chiral spirocyclic lactones from prochiral precursors. These methods utilize a small amount of a chiral catalyst to generate products with high enantiomeric excess (ee). nih.govrsc.org
One prominent strategy involves N-heterocyclic carbene (NHC) catalysis, which has been successfully applied to the divergent annulation of enals with heterocyclic enones to produce spiro-heterocycles in a highly diastereo- and enantioselective manner. nih.govrsc.orgrsc.org In these reactions, the chiral NHC catalyst controls the formation of new stereogenic centers during the cyclization process. rsc.org The choice of the catalyst's backbone has been shown to be crucial in directing the reaction pathway towards either spirocyclization or an alternative annulation, showcasing a subtle yet powerful level of catalyst control. rsc.orgrsc.org
Another powerful approach is transition metal catalysis. Nickel-catalyzed enantioselective lactone α-spirocyclization has been developed for the synthesis of 5-, 6-, and 7-membered spirocycles. nih.gov This method involves the intramolecular addition of lactone enolates to aryl nitriles, creating an all-carbon quaternary center with good yield and enantioselectivity. nih.gov Similarly, phosphine-catalyzed processes have been employed to generate spiro[3.4]octanone derivatives with excellent yields and enantioselectivity up to 95% ee. researchgate.net These reactions often proceed through a tandem Michael addition/Wittig olefination cascade, demonstrating the power of organocatalysis in constructing complex spirocyclic systems. researchgate.net
Enzymatic strategies also offer a compelling alternative for asymmetric synthesis. nih.govrsc.org Laboratory-engineered enzymes, for instance, have been used to assemble diverse lactone structures, including spirocyclic variants, through new-to-nature C-C bond-forming strategies based on intramolecular carbene C-H insertion. nih.gov
Table 1: Asymmetric Catalytic Strategies for Spirocycle Synthesis
| Catalytic System | Reaction Type | Key Features | Representative ee |
|---|---|---|---|
| Chiral N-Heterocyclic Carbenes (NHCs) | Annulation | High diastereo- and enantioselectivity; catalyst-controlled divergent reactivity. nih.govrsc.org | Good to excellent |
| Nickel/Chiral Ligand | Intramolecular α-Spirocyclization | Forms all-carbon quaternary centers; effective for 5-, 6-, and 7-membered rings. nih.gov | Up to 90% |
| Chiral Phosphines | Michael Addition/Wittig Olefination | Organocatalytic cascade; provides highly functionalized spirocycles. researchgate.net | Up to 95% |
| Engineered Enzymes (e.g., P411 variants) | Intramolecular Carbene C-H Insertion | Biocatalytic; enables parallel kinetic resolution of racemic substrates. nih.gov | Not specified |
| Palladium(II)/Chiral Ferrocene Ligand | Double 1,4-Addition | Forms azlactone spirocycles; high enantioselectivity for multiple stereocenters. nih.gov | High |
Diastereoselective control is essential when a molecule already contains one or more stereocenters and a new one is being created. The goal is to control the relative orientation of these centers. In the context of the 6-oxaspiro[3.4]octan-2-one system, ring-forming reactions must be carefully controlled to yield the desired diastereomer.
Substrate-controlled diastereoselectivity is a common strategy where the existing chirality in the starting material directs the stereochemical outcome of the cyclization. For instance, visible light-iodine-mediated carboesterification of alkenes has been shown to produce γ-lactones where the diastereoselectivity can be controlled by altering the reaction conditions. acs.org The addition of water as a solvent, for example, can favor the formation of the trans-isomer. acs.org
Catalyst control can also be a powerful tool for achieving high diastereoselectivity. rsc.org In NHC-catalyzed annulations, the steric and electronic properties of the chiral catalyst can create a highly ordered transition state that strongly favors the formation of one diastereomer over others. rsc.org The diastereomeric ratio can be influenced by the structure of the reactants; for example, substrates with bulky aromatic groups may lead to lower diastereoselectivity due to competing steric interactions in the transition state. rsc.org
Photocatalytic methods have also emerged for the synthesis of functionalized lactones, including bicyclic and spirocyclic systems, with high diastereocontrol. nih.gov The cyclization of trans-1,2-vinylcyclohexanol using an organic dye photocatalyst, for instance, yielded a fused lactone as a single diastereomer, demonstrating the potential for installing multiple contiguous stereocenters with high relative stereocontrol. nih.gov
Table 2: Examples of Diastereoselective Ring-Forming Reactions
| Method | Substrate Type | Key Control Element | Outcome |
|---|---|---|---|
| Visible Light-Iodine-Mediated Carboesterification | Alkenes and Carbonyls | Reaction conditions (e.g., solvent) | Alteration of base and solvent can control cis/trans selectivity. acs.org |
| NHC-Catalyzed Annulation | Enals and Heterocyclic Enones | Chiral catalyst backbone | High diastereoselectivity (e.g., >20:1 dr) achieved through a controlled transition state. rsc.org |
| Organic Dye Photocatalysis | Homoallylic Alcohols | Substrate geometry | Cyclization of a trans-substituted substrate yielded a single trans-fused diastereomer. nih.gov |
Introduction of the Aminomethyl Moiety
Once the spirocyclic lactone core is established, the next critical phase is the installation of the aminomethyl group at the C7 position. This transformation requires methods that are compatible with the existing lactone functionality and that can proceed with high chemical and stereochemical fidelity.
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds and is a primary strategy for converting a carbonyl group (an aldehyde or ketone) into an amine. harvard.edumasterorganicchemistry.com This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of a carbonyl compound with an amine, followed by in-situ reduction to the final amine. harvard.eduorganic-chemistry.org
To synthesize this compound via this route, a precursor such as 7-formyl-6-oxaspiro[3.4]octan-2-one would be treated with an ammonia (B1221849) source (e.g., ammonium (B1175870) formate (B1220265) or aqueous ammonia) to form an intermediate imine. organic-chemistry.org This intermediate would then be reduced using a selective reducing agent. masterorganicchemistry.com A key advantage of modern reductive amination protocols is the availability of mild reducing agents that can selectively reduce the iminium ion in the presence of other reducible functional groups, such as the lactone carbonyl. harvard.edu Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this purpose as they are more reactive towards the protonated imine than towards ketones or lactones, thus preventing over-reduction. harvard.edumasterorganicchemistry.comresearchgate.net
Table 3: Common Reagents for Reductive Amination
| Reducing Agent | Amine Source | Key Features |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia, Ammonium Acetate | Selectively reduces imines in the presence of carbonyls; effective at controlled pH. harvard.eduresearchgate.net |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ammonia, Primary/Secondary Amines | Mild and selective; avoids the use of toxic cyanide reagents; tolerates many functional groups. harvard.edumasterorganicchemistry.com |
| α-Picoline-Borane | Primary/Secondary Amines | Effective reducing agent that can be used in methanol, water, or neat conditions. researchgate.net |
| H₂/Catalyst (e.g., Co, Ir) | Aqueous Ammonia, Ammonium Formate | Utilizes molecular hydrogen or a transfer hydrogen source; can be highly selective. organic-chemistry.org |
An alternative and powerful strategy for introducing the aminomethyl group involves the ring-opening of an epoxide precursor. masterorganicchemistry.comrsc.org This approach would begin with a spirocyclic intermediate, 7,8-epoxy-6-oxaspiro[3.4]octan-2-one. Epoxides are highly reactive three-membered rings that readily undergo ring-opening reactions with a wide range of nucleophiles. youtube.comnih.gov
The reaction of the epoxide with a nitrogen nucleophile is a key step. rsc.org Under basic or neutral conditions, the nucleophile will typically attack the least sterically hindered carbon of the epoxide in a classic Sₙ2-type mechanism. masterorganicchemistry.comyoutube.com This attack results in the inversion of stereochemistry at the site of attack and leads to the formation of a β-amino alcohol. rsc.org
For the synthesis of the target compound, two primary nucleophiles could be considered:
Ammonia or a primary amine: Direct attack of ammonia would open the epoxide to form a 7-(aminomethyl)-8-hydroxy-6-oxaspiro[3.4]octan-2-one intermediate.
Azide ion (N₃⁻): Using a source like sodium azide is often preferred due to the high nucleophilicity of the azide ion and the versatility of the resulting azido (B1232118) alcohol. The azide group can be subsequently and cleanly reduced to a primary amine using methods such as catalytic hydrogenation (H₂/Pd-C) or treatment with triphenylphosphine (B44618) (the Staudinger reaction) without affecting the lactone.
Following the ring-opening, the newly formed hydroxyl group at the C8 position would need to be removed. This could be accomplished through a two-step deoxygenation sequence, such as conversion to a thiocarbonyl derivative (e.g., via a Barton-McCombie deoxygenation) followed by radical-based reduction, or by conversion to a leaving group and subsequent reductive removal.
Direct aminomethylation involves the introduction of a -CH₂NR₂ group in a single step. While highly efficient, this is often challenging to achieve on unactivated C-H bonds. However, if the spirocyclic precursor contains a suitable functional handle at the C7 position, a variety of interconversions can lead to the desired aminomethyl group.
One plausible route involves starting with a precursor bearing a C7-hydroxymethyl group (-CH₂OH). This alcohol could be converted into a good leaving group, such as a tosylate (-OTs) or a mesylate (-OMs). Subsequent displacement with an appropriate nitrogen nucleophile, like ammonia or a protected amine equivalent (e.g., sodium azide followed by reduction, or potassium phthalimide (B116566) via the Gabriel synthesis), would furnish the aminomethyl group. This Sₙ2 displacement would proceed with inversion of configuration if the C7 position is a stereocenter.
Another strategy could involve the conversion of a 7-carboxylic acid derivative. The carboxylic acid could be reduced to the primary alcohol as described above, or it could be converted to an amide. Subsequent reduction of the primary amide (e.g., with LiAlH₄ or BH₃) would yield the primary amine. However, these powerful reducing agents may also reduce the lactone carbonyl, necessitating a careful choice of reagents or the use of a protecting group strategy for the lactone.
Functional Group Transformations on Pre-existing Spirocyclic Frameworks
The presence of a ketone, a primary aminomethyl group, and an oxetane (B1205548) ring within the this compound structure offers multiple avenues for chemical modification. These transformations are crucial for developing derivatives with tailored properties.
Chemical Modifications of the Ketone Functionality
The ketone group at the C-2 position of the spiro[3.4]octan-2-one core is a versatile handle for a variety of chemical modifications. Standard carbonyl chemistry can be employed to introduce new functionalities and alter the electronic and steric properties of the molecule.
One common transformation is olefination , which converts the carbonyl group into a carbon-carbon double bond. Reactions such as the Wittig, Horner-Wadsworth-Emmons, or Peterson olefination can be utilized to introduce a range of substituents. For instance, the Horner-Wadsworth-Emmons reaction offers a method for the stereoselective synthesis of alkenes from cyclic ketones, which can be adapted to this spirocyclic system. nih.gov
Another important modification is reductive amination , which transforms the ketone into a secondary or tertiary amine. This one-pot reaction typically involves the formation of an intermediate imine, which is then reduced in situ. wikipedia.orgmasterorganicchemistry.comlibretexts.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3). masterorganicchemistry.com This methodology allows for the introduction of a wide array of alkyl or aryl substituents at the C-2 position, significantly expanding the chemical diversity of the scaffold. The general scheme for reductive amination is depicted below:
| Reactant | Reagents | Product |
| Ketone | R-NH2, NaBH3CN | Secondary Amine |
| Ketone | R2NH, NaBH3CN | Tertiary Amine |
| Ketone | NH3, NaBH3CN | Primary Amine |
Furthermore, the ketone can undergo reduction to the corresponding secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4). The resulting hydroxyl group can then be further functionalized through esterification, etherification, or substitution reactions.
Derivatization and Manipulation of the Aminomethyl Group
The primary aminomethyl group at the C-7 position is a key site for derivatization, allowing for the attachment of various side chains and functional groups. Standard amine chemistry can be readily applied to modify this moiety.
N-Acylation is a straightforward method to introduce amide functionalities. The aminomethyl group can react with a variety of acylating agents, including acid chlorides, anhydrides, and carboxylic acids (in the presence of a coupling agent), to form the corresponding amides. This allows for the incorporation of a wide range of substituents, from simple alkyl chains to complex heterocyclic systems.
N-Alkylation provides a means to synthesize secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. masterorganicchemistry.com A more controlled approach is reductive amination, where the primary amine is reacted with an aldehyde or ketone to form an imine, which is subsequently reduced. masterorganicchemistry.comorganic-chemistry.org This method offers a high degree of control and is suitable for introducing a diverse set of alkyl groups.
| Amine Type | Reagents | Product |
| Primary Amine | Aldehyde/Ketone, Reducing Agent | Secondary Amine |
| Secondary Amine | Aldehyde/Ketone, Reducing Agent | Tertiary Amine |
Selective Reactions within the Oxetane Ring of the Oxaspiro System
The oxetane ring, being a strained four-membered heterocycle, is susceptible to ring-opening reactions under various conditions. The regioselectivity of these reactions is often influenced by steric and electronic factors, as well as the nature of the attacking nucleophile and the presence of a catalyst. magtech.com.cn
Under acidic conditions , the ring opening of unsymmetrical oxetanes typically occurs at the more substituted carbon atom due to the formation of a more stable carbocation-like intermediate. magtech.com.cn Weak nucleophiles such as alcohols or halides can then attack this position. magtech.com.cn
Conversely, with strong nucleophiles in the absence of an acid catalyst, the attack generally occurs at the less sterically hindered carbon adjacent to the oxygen atom, following an SN2 mechanism. magtech.com.cn
Lewis acids can also promote the ring-opening of oxetanes, often with high regioselectivity. The choice of Lewis acid can influence the outcome of the reaction.
More recently, radical-based ring-opening reactions of oxetanes have been explored. For example, the use of zirconocene (B1252598) and photoredox catalysis can lead to a reversal of the typical regioselectivity, affording the more-substituted alcohols via the less-stable radical intermediate. thieme-connect.de
These selective ring-opening reactions provide a powerful tool for introducing new functional groups and extending the carbon skeleton of the original spirocyclic framework.
Sustainable and Green Chemical Methodologies in Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and efficient processes. For the synthesis of this compound and its derivatives, several sustainable methodologies can be envisioned.
Application of Microwave Irradiation and Flow Chemistry
Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. This technology can be particularly beneficial for the synthesis of spirocyclic compounds, where reactions may be sluggish under traditional conditions.
| Technology | Advantages |
| Microwave Irradiation | Reduced reaction times, Increased yields, Improved purity |
| Flow Chemistry | Enhanced safety, Better heat/mass transfer, Improved scalability, Telescoping of reactions |
Biocatalytic and Organocatalytic Approaches
Biocatalysis , the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. bibliotekanauki.pl For the synthesis of this compound, biocatalysis could be employed for several key transformations. For example, the asymmetric reduction of a prochiral ketone precursor could be achieved with high enantioselectivity using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). nih.govresearchgate.netnih.gov This would allow for the synthesis of enantiomerically pure spirocyclic intermediates. Furthermore, enzymatic kinetic resolution could be used to separate enantiomers of the aminomethyl-substituted spirocycle or its precursors. researchgate.netnih.govrsc.org
Organocatalysis , the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. Organocatalytic methods often operate under mild conditions and avoid the use of toxic heavy metals. For the construction of the spirocyclic framework, various organocatalytic cascade reactions could be envisioned. For instance, bifunctional catalysts could be used to control the stereochemistry of key bond-forming steps. rsc.org The development of organocatalytic approaches for the synthesis of functionalized spiro-oxetanes is an active area of research. acs.orgnih.gov
Solvent Optimization and Atom Economy Considerations
In the synthesis of complex molecules such as this compound, the selection of an appropriate solvent and the consideration of atom economy are crucial for developing efficient, sustainable, and scalable processes. While specific optimization studies on this particular compound are not widely available in peer-reviewed literature, general principles derived from the synthesis of related spiro-γ-lactams can be applied to understand the key factors for optimization.
Solvent Optimization
The choice of solvent can significantly influence the reaction rate, yield, and stereoselectivity of a synthetic step. In the construction of spirocyclic systems, solvent properties such as polarity, proticity, and boiling point can affect the stability of intermediates and transition states. For instance, in the stereoselective synthesis of a spiro-γ-lactam core via a formal [3+2] cycloaddition, optimization of the solvent was found to be critical. nih.gov An initial exploration might test a range of solvents with varying polarities to identify the most suitable medium for a key cyclization step.
Research on the synthesis of similar spiro-γ-lactam structures has shown that a systematic screening of solvents is beneficial. For example, in one study, dichloromethane (B109758) was identified as a superior solvent compared to others, leading to a significant improvement in the yield of the desired spirocyclic product. nih.gov The optimization process often involves evaluating not just the solvent but also the reaction concentration and temperature. In other reported syntheses of spiro-γ-lactams, the choice of solvent has been shown to be even more critical, in some cases determining the chemoselectivity of the reaction and leading to different product scaffolds. researchgate.net
Table 1: Illustrative Solvent and Condition Optimization for a Spiro-γ-Lactam Synthesis
| Entry | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 0.1 | 25 | 12 | 45 |
| 2 | Acetonitrile | 0.1 | 25 | 12 | 50 |
| 3 | Dichloromethane | 0.1 | 25 | 12 | 62 |
| 4 | Dichloromethane | 0.2 | 25 | 8 | 65 |
| 5 | Dichloromethane | 0.2 | 0 | 24 | 55 |
This table illustrates a hypothetical optimization study for a key step in the synthesis of a spiro-γ-lactam, demonstrating how systematic variation of the solvent and reaction conditions can lead to improved yields.
Atom Economy Considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comjocpr.com The goal is to design synthetic routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste. primescholars.com For a multistep synthesis of a molecule like this compound, evaluating the atom economy of each step is essential for developing a sustainable process.
The percent atom economy is calculated as:
Reactions with high atom economy are those that are "additive" in nature, such as cycloadditions, rearrangements, and certain addition reactions. nih.gov In contrast, reactions that generate stoichiometric byproducts, such as substitution and elimination reactions, tend to have lower atom economies. For the synthesis of spiro-γ-lactams, employing methodologies with high intrinsic atom economy is a key green chemistry objective. For example, a [4+1] spirocyclization or a [3+2] cycloaddition reaction to form the spirocyclic core would be highly atom-economical as all the atoms of the reactants are incorporated into the product.
Table 2: Comparison of Atom Economy for Different Reaction Types
| Reaction Type | General Transformation | Byproducts | Atom Economy |
| [3+2] Cycloaddition | A + B → C | None | 100% |
| Diels-Alder Reaction | A + B → C | None | 100% |
| Wittig Reaction | A + B → C + D | Phosphine oxide | Low |
| Grignard Reaction | A + B → C (after workup) | Salts | Low |
| Amide Coupling (with carbodiimide) | A + B → C + D | Urea derivative | Low |
Chemical Reactivity and Advanced Derivatization of 7 Aminomethyl 6 Oxaspiro 3.4 Octan 2 One
Reactivity of the Carbonyl Group
The carbonyl group at the C-2 position of the spiro[3.4]octane ring is a key site for chemical transformations. As a ketone, its reactivity is governed by the electrophilicity of the carbonyl carbon and the acidity of the adjacent α-hydrogens. pressbooks.pub
The polarized nature of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.org This fundamental reaction, known as nucleophilic addition, transforms the trigonal planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized center. pressbooks.pub A wide variety of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard and organolithium reagents), hydrides, cyanides, and amines. allstudiesjournal.com
The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield an alcohol. The presence of acid catalysts can enhance the carbonyl's electrophilicity by protonating the carbonyl oxygen, making it more reactive towards weaker nucleophiles. pressbooks.pub
While the ketone in 7-(aminomethyl)-6-oxaspiro[3.4]octan-2-one is reactive, it is generally less so than aldehydes due to steric hindrance and the electron-donating effect of the adjacent alkyl groups. pressbooks.pub Condensation reactions, such as the aldol (B89426) condensation, are also possible. These reactions are initiated by the formation of an enolate, which then acts as a nucleophile, attacking another carbonyl group. youtube.com This can lead to the formation of β-hydroxy ketones, which may subsequently dehydrate to form α,β-unsaturated ketones.
The hydrogen atoms on the carbons adjacent to the carbonyl group (the α-carbons at C-1 and C-3) are acidic and can be removed by a strong base to form a resonance-stabilized intermediate called an enolate. pressbooks.pubmasterorganicchemistry.com The formation of the enolate is a critical step that transforms the α-carbon into a potent nucleophile, opening avenues for a variety of alpha-functionalization reactions. masterorganicchemistry.com
The choice of base and reaction conditions can influence which enolate is formed if the α-positions are not equivalent. A bulky, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures tends to form the "kinetic" enolate by removing the most sterically accessible proton. In contrast, a smaller, strong base like sodium hydride (NaH) at higher temperatures can lead to the more thermodynamically stable enolate. youtube.com
Once formed, the enolate can react with a range of electrophiles in SN2-type reactions. A common and synthetically useful alpha-functionalization is alkylation, where the enolate is treated with an alkyl halide to form a new carbon-carbon bond at the α-position. This allows for the introduction of various alkyl substituents, further diversifying the molecular scaffold.
| Base | Typical Conditions | Enolate Type | Key Characteristics |
|---|---|---|---|
| Lithium diisopropylamide (LDA) | -78 °C, THF | Kinetic | Bulky, strong, non-nucleophilic; favors the less substituted, sterically accessible α-position. |
| Sodium Hydride (NaH) | 25 °C to reflux, THF/DMF | Thermodynamic | Strong, non-nucleophilic; allows for equilibration to the more stable, more substituted enolate. |
| Potassium tert-butoxide (t-BuOK) | Room Temperature, t-BuOH | Thermodynamic | Bulky, strong base; often used under conditions that favor the thermodynamic product. |
Strain-Release Reactions of the Oxaspiro[3.4]octane System
The 6-oxaspiro[3.4]octane core of this compound is characterized by significant ring strain, primarily due to the presence of the four-membered oxetane (B1205548) ring. This inherent strain is a driving force for a variety of chemical transformations, making the spirocyclic system susceptible to reactions that lead to a more stable, less strained architecture.
Ring-Opening Reactions of the Four-Membered Oxetane Ring
The oxetane ring in the 6-oxaspiro[3.4]octane system is prone to cleavage under various conditions, a characteristic reactivity driven by the release of approximately 25 kcal/mol of ring strain. acs.org This reactivity can be initiated by electrophilic activation or direct nucleophilic attack.
Under acidic conditions, protonation of the oxetane oxygen enhances the electrophilicity of the ring carbons, facilitating attack by even weak nucleophiles. Lewis acids can also serve as potent catalysts for ring-opening, coordinating to the oxygen atom and promoting C-O bond cleavage. mdpi.com The regioselectivity of the ring-opening is influenced by both steric and electronic factors. In the case of this compound, the presence of the spirocyclic junction and the aminomethyl substituent will direct the outcome of these reactions.
Nucleophilic attack can also lead to the opening of the oxetane ring. A wide range of nucleophiles, including amines, thiols, and organometallic reagents, can be employed. The reaction typically proceeds via an SN2 mechanism, resulting in inversion of stereochemistry at the site of attack. The table below summarizes potential ring-opening reactions of the oxetane ring in the context of the title compound.
| Reagent/Condition | Nucleophile/Electrophile | Potential Product(s) | Notes |
| H⁺/H₂O | H₂O | Diol | Acid-catalyzed hydrolysis |
| H⁺/ROH | ROH | Ether-alcohol | Acid-catalyzed alcoholysis |
| Lewis Acid (e.g., BF₃·OEt₂) | - | Rearranged products/Polymerization | Can promote complex rearrangements |
| RNH₂ | RNH₂ | Amino-alcohol | Nucleophilic ring-opening |
| RSH | RS⁻ | Thioether-alcohol | Nucleophilic ring-opening |
| RMgX or RLi | R⁻ | Alcohol | Addition of an alkyl/aryl group |
This table presents predicted reactions based on the general reactivity of oxetanes.
Rearrangement Pathways of the Spirocyclic Core
The release of strain energy in the 6-oxaspiro[3.4]octane system can also drive skeletal rearrangements, leading to the formation of different ring systems. While specific studies on this compound are not available, related spirocyclic systems are known to undergo rearrangements under thermal or catalytic conditions.
One potential pathway involves the cleavage of the C-O bond of the oxetane followed by migration of one of the spirocyclic carbon atoms, which could lead to the expansion of the five-membered ring and the formation of a bicyclic or a larger monocyclic system. Lewis acid catalysis is often instrumental in promoting such rearrangements, as it facilitates the generation of a carbocationic intermediate that can then undergo skeletal reorganization. nih.gov
Another possibility is a fragmentation reaction, where the cleavage of both the oxetane and the lactam rings could occur under specific conditions, leading to the formation of acyclic products. The specific rearrangement pathways would be highly dependent on the reaction conditions, including the nature of the catalyst, the solvent, and the temperature.
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The presence of multiple functional groups (a primary amine, a lactam, and an oxetane) and stereocenters in this compound presents challenges and opportunities for selective chemical transformations.
Chemoselectivity: The relative reactivity of the functional groups will dictate the outcome of a given reaction. The primary amine is a potent nucleophile and a base, making it susceptible to alkylation, acylation, and protonation. The lactam carbonyl is an electrophilic site, prone to attack by strong nucleophiles, which could lead to ring-opening. The oxetane ring, as discussed, can be opened under acidic or nucleophilic conditions. Achieving chemoselectivity would require careful choice of reagents and reaction conditions. For example, acylation could be directed to the amine under basic conditions, while ring-opening of the oxetane could be favored under acidic conditions.
Regioselectivity: In ring-opening reactions of the oxetane, two C-O bonds can be cleaved. The regioselectivity of this cleavage is influenced by the substitution pattern and the reaction mechanism. Under SN2 conditions, nucleophilic attack is generally favored at the less substituted carbon atom. In the case of this compound, this would likely be the methylene (B1212753) carbon of the oxetane ring. Under acidic conditions that favor an SN1-like mechanism, the regioselectivity might be altered, with cleavage occurring to form the more stable carbocation.
Stereoselectivity: The spirocyclic nature of the molecule imparts a rigid three-dimensional structure, which can influence the stereochemical outcome of reactions. Reagents may approach the molecule from a specific face, leading to diastereoselective transformations. For instance, the reduction of the lactam carbonyl could proceed with facial selectivity, controlled by the steric hindrance imposed by the rest of the molecule. Similarly, reactions at the stereocenter bearing the aminomethyl group could be influenced by the adjacent spiro center.
The following table outlines potential selective reactions and the controlling factors.
| Reaction Type | Target Functional Group | Reagent/Condition | Expected Selectivity | Controlling Factors |
| Acylation | Primary Amine | Acyl chloride, base | Chemoselective | Higher nucleophilicity of the amine |
| Oxetane Ring-Opening | Oxetane | H⁺/NuH | Regioselective | Electronic and steric effects |
| Lactam Reduction | Lactam Carbonyl | NaBH₄, CeCl₃ | Stereoselective | Steric hindrance from the spirocycle |
| N-Alkylation | Primary Amine | Alkyl halide, base | Chemoselective | Nucleophilicity of the amine |
This table illustrates predicted selectivity based on the functional groups present in the molecule.
Spectroscopic and Characterization Data for this compound Not Publicly Available
Comprehensive searches for detailed experimental spectroscopic and characterization data for the chemical compound This compound have yielded no publicly accessible research findings or data sets. Despite searches for its Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR, Raman) data, specific experimental results necessary to populate the requested article sections are not available in the public domain.
Efforts to locate synthesis and characterization reports, including searches by the compound's CAS number (2060037-86-5), did not uncover any publications, patents, or databases containing the required one-dimensional (¹H, ¹³C) or two-dimensional (COSY, HSQC, HMBC, NOESY) NMR analyses, High-Resolution Mass Spectrometry (HRMS) for exact mass determination, fragmentation patterns, or FT-IR/Raman spectra.
While commercial vendors list the compound and indicate the availability of analytical data upon purchase, this information is proprietary and not publicly disclosed. The scientific literature and open-access chemical databases reviewed contain information on structurally similar spirocyclic compounds, but not on the specific molecule of interest.
Consequently, it is not possible to provide an article with the requested scientifically accurate and detailed research findings, including data tables for the advanced spectroscopic and characterization techniques for "this compound" as the foundational experimental data is not available. Generating such an article would require access to private research data or proprietary databases that are beyond the scope of publicly available information.
Advanced Spectroscopic and Characterization Techniques
X-ray Crystallography for Definitive Structural and Stereochemical Assignment
X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure and absolute stereochemistry. This powerful technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The scattering of X-rays by the electron cloud of the atoms in the crystal lattice allows for the calculation of electron density maps, which in turn reveal the precise spatial coordinates of each atom.
For a chiral molecule such as 7-(aminomethyl)-6-oxaspiro[3.4]octan-2-one, X-ray crystallography can unequivocally establish the relative and absolute configuration of its stereocenters. This is particularly crucial for compounds with complex spirocyclic systems where other spectroscopic methods, such as NMR, may not provide a complete stereochemical assignment. The process begins with the growth of a high-quality single crystal, which can often be the most challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and cooled to low temperatures to minimize thermal vibrations of the atoms.
While specific crystallographic data for this compound is not widely available in the surveyed scientific literature, the general parameters that would be determined from such an analysis are outlined in the table below. These parameters define the size, shape, and symmetry of the unit cell, which is the basic repeating unit of the crystal lattice.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a more detailed description of the symmetry elements within the unit cell. |
| a, b, c (Å) | These are the lengths of the unit cell edges. |
| α, β, γ (°) | These are the angles between the unit cell edges. |
| Volume (ų) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Calculated Density (g/cm³) | The density of the crystal calculated from the crystallographic data. |
The successful determination of the crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering invaluable insights into the molecule's conformation. Furthermore, for a chiral compound crystallized as a single enantiomer, anomalous dispersion techniques can be used to determine the absolute configuration, definitively assigning the (R) or (S) configuration to each chiral center.
Chiral Analytical Techniques (e.g., Chiral HPLC, GC) for Enantiomeric Purity Assessment
The assessment of enantiomeric purity is critical in the development of chiral compounds. Chiral analytical techniques are designed to separate and quantify enantiomers, which possess identical physical and chemical properties in an achiral environment but can exhibit different interactions with a chiral environment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common and powerful methods for this purpose.
Chiral HPLC involves passing a solution of the analyte through a column packed with a chiral stationary phase. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, consequently, their separation. The choice of the CSP is crucial and is often based on the functional groups present in the analyte. For a compound like this compound, which contains an amine group and a lactone, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type CSPs could be effective.
Similarly, chiral GC utilizes a capillary column coated with a chiral stationary phase. This technique is suitable for volatile and thermally stable compounds. Derivatization of the amine group in this compound, for instance, by acylation, might be necessary to improve its volatility and chromatographic behavior.
The enantiomeric excess (ee), a measure of the enantiomeric purity, can be calculated from the peak areas of the two enantiomers in the chromatogram. While specific chiral separation methods for this compound have not been detailed in the reviewed literature, the following table outlines the typical parameters that would be optimized for a successful chiral separation.
Table 2: Typical Parameters for Chiral HPLC/GC Analysis of this compound
| Parameter | HPLC | GC |
| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD) | Chiral Capillary Column (e.g., Cyclodextrin-based) |
| Mobile Phase/Carrier Gas | A mixture of solvents such as hexane (B92381) and isopropanol, often with an amine additive. | Inert gas such as Helium or Nitrogen. |
| Flow Rate/Pressure | Optimized for best resolution and analysis time. | Controlled to achieve optimal separation. |
| Temperature | Column oven temperature is controlled to influence retention and selectivity. | A temperature program is often used to ensure elution of the compound. |
| Detection | UV detector is common for compounds with a chromophore. | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Retention Times (t_R) | Different retention times for each enantiomer (t_R1, t_R2). | Different retention times for each enantiomer (t_R1, t_R2). |
| Resolution (R_s) | A measure of the degree of separation between the two enantiomeric peaks. | A measure of the degree of separation between the two enantiomeric peaks. |
The development of a robust and reliable chiral analytical method is a critical step in the characterization of this compound, ensuring the stereochemical integrity of the compound.
Theoretical and Computational Investigations of 7 Aminomethyl 6 Oxaspiro 3.4 Octan 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. These computational methods provide insights into molecular geometries, electronic properties, and reaction mechanisms at the atomic level. For a molecule like 7-(aminomethyl)-6-oxaspiro[3.4]octan-2-one, these studies are crucial for understanding its intrinsic properties and potential chemical behavior.
Density Functional Theory (DFT) Studies for Ground State and Transition State Geometries
Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry for studying the electronic structure of molecules. researchgate.net It is employed to determine the optimized geometries of both stable molecules (ground states) and the high-energy structures that connect them (transition states).
For this compound, DFT calculations would be performed to find the most stable three-dimensional arrangement of its atoms. This involves minimizing the energy of the molecule with respect to all its geometric parameters, such as bond lengths, bond angles, and dihedral angles. Common DFT methods used for such optimizations include the B3LYP hybrid functional combined with a basis set like 6-31G(d,p), which provides a good balance between accuracy and computational cost. nih.gov The output of these calculations provides a precise picture of the molecule's structure.
Furthermore, DFT is essential for mapping out reaction pathways. By locating the transition state structures for a given chemical transformation, chemists can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is vital for predicting reaction rates and understanding reaction mechanisms. For instance, in studying the synthesis or reactions of the title compound, DFT would be used to model the intermediate steps, identifying the lowest energy path from reactants to products.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical DFT Data) This table is for illustrative purposes to show typical data obtained from DFT calculations.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (Lactone) | 1.21 Å |
| Bond Length | C-O (Lactone) | 1.35 Å |
| Bond Length | C-N (Amine) | 1.47 Å |
| Bond Angle | O-C-C (Lactone Ring) | 110.5° |
| Dihedral Angle | H-N-C-C | 178.2° |
Molecular Orbital Analysis and Electronic Properties
Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread over the entire molecule. The analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's electronic properties and reactivity.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more likely to be reactive.
For this compound, DFT calculations can determine the energies and shapes of the HOMO and LUMO. researchgate.net This analysis helps identify the most nucleophilic and electrophilic sites in the molecule. For example, the lone pair on the nitrogen atom of the aminomethyl group is expected to contribute significantly to the HOMO, making it a likely site for protonation or reaction with electrophiles. The carbonyl carbon of the lactone is expected to be electron-deficient and a major component of the LUMO, making it susceptible to nucleophilic attack.
Other electronic properties that can be calculated include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, and Natural Bond Orbital (NBO) analysis, which investigates charge transfer and intramolecular interactions.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape of a molecule, or its conformation, plays a significant role in its physical properties and biological activity. For a flexible molecule like this compound, which contains rotatable bonds and non-aromatic rings, multiple conformations can exist.
Elucidation of Preferred Conformations and Interconversion Pathways
Conformational analysis aims to identify all stable, low-energy conformations (conformers) of a molecule and the energy barriers for converting between them. This can be achieved through systematic searches of the potential energy surface or, more commonly, through molecular dynamics (MD) simulations.
MD simulations model the movement of atoms in a molecule over time, allowing for the exploration of its conformational space. researchgate.net By simulating the molecule at a given temperature, one can observe the different shapes it adopts and determine their relative populations. For spirocyclic systems, certain ring conformations, such as chair-like or boat-like forms, are often preferred. researchgate.net In the case of this compound, the five-membered rings (cyclobutane and lactone) will have specific puckered conformations that are most stable. The orientation of the aminomethyl side chain will also be a key factor. The results of these simulations can be summarized by identifying the most populated conformers and calculating the energy barriers for their interconversion.
Table 2: Hypothetical Relative Energies of Conformers for this compound This table illustrates how the relative stability of different conformers would be presented.
| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A | N-C-C-O = 60° | 0.00 | 75.3 |
| B | N-C-C-O = 180° | 1.50 | 8.8 |
| C | N-C-C-O = -60° | 0.85 | 15.9 |
Impact of Spiro Junction on Molecular Rigidity and Spatial Orientation of Functional Groups
A defining feature of this compound is its spiro junction, where the two rings are connected by a single common atom. This structural motif has a profound impact on the molecule's properties.
The spiro junction imparts significant rigidity to the molecular framework. nih.gov Unlike fused or bridged ring systems, the two rings in a spiro compound are typically oriented in planes that are nearly perpendicular to each other. researchgate.net This rigid, three-dimensional structure limits the molecule's conformational flexibility. nih.gov The restricted motion fixes the spatial arrangement of the functional groups—the aminomethyl group and the lactone—relative to each other. This precise and predictable positioning is often a desirable trait in drug design, as it can lead to higher selectivity and affinity for biological targets by reducing the entropic penalty upon binding. nih.gov
Mechanistic Computational Studies of Key Synthetic Transformations
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathways, chemists can gain a deeper understanding of how a molecule is formed and predict the outcomes of new synthetic strategies.
For a target molecule like this compound, computational studies can be used to investigate the key bond-forming steps in its synthesis. For example, if the synthesis involves a cyclization reaction to form one of the rings, or the introduction of the aminomethyl group, DFT calculations can be employed to model the entire reaction coordinate.
This involves:
Optimizing the geometries of the reactants, products, and any intermediates.
Locating the transition state for each step of the reaction.
Calculating the activation energies and reaction energies.
These calculations can help determine the most likely reaction mechanism by comparing the energy profiles of different possible pathways. For instance, a study on the aminolysis of a related epoxide used quantum chemical calculations to conclude that the reaction proceeds through a base-catalyzed rearrangement. researchgate.net Similar studies on the synthesis of the title compound could validate proposed mechanisms, explain observed product distributions, and guide the optimization of reaction conditions to improve yield and selectivity.
Advanced Applications in Chemical Sciences
Utilization as Versatile Chemical Scaffolds in Modern Organic Synthesis
The rigid, three-dimensional framework of 7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one makes it an attractive scaffold for the synthesis of novel organic molecules. Its defined spatial arrangement of functional groups can lead to enhanced selectivity and potency when interacting with biological targets. The presence of multiple functional groups—a reactive primary amine and a lactone ring that can be hydrolyzed or aminated—offers synthetic handles for diversification.
Compound libraries are essential tools in drug discovery for screening against biological targets. The structure of this compound is well-suited for the generation of such libraries through combinatorial chemistry. The primary amine serves as a key functionalization point for a wide array of reactions.
Key Synthetic Transformations for Library Generation:
| Reaction Type | Reagent Class | Resulting Functional Group |
| Acylation | Acyl chlorides, Anhydrides | Amide |
| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| Urea/Thiourea (B124793) Formation | Isocyanates, Isothiocyanates | Urea/Thiourea |
By employing a diverse set of reactants in these transformations, a large and structurally varied library of compounds can be synthesized from the parent scaffold. Furthermore, the lactone moiety can be subjected to ring-opening reactions with various nucleophiles (e.g., amines, alcohols) to introduce additional diversity, transforming the spirocyclic core and introducing new pharmacophoric elements. This dual-functional nature allows for the creation of libraries with a high degree of complexity and Fsp³ character, a feature often correlated with success in clinical trials.
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to optimize lead compounds by improving their potency, selectivity, and pharmacokinetic properties, or to explore novel chemical space and secure intellectual property. The 6-oxaspiro[3.4]octane core can be considered a bioisosteric replacement for other cyclic systems commonly found in bioactive molecules.
Potential Bioisosteric Relationships:
| Original Scaffold | Potential Replacement Scaffold | Rationale for Replacement |
| Substituted Cyclopentane (B165970)/Cyclohexane (B81311) | 6-Oxaspiro[3.4]octane | Introduces 3D complexity and rigidity; alters solubility and metabolic profile. |
| Piperidine/Morpholine | Functionalized 6-Oxaspiro[3.4]octane | The spirocyclic nature offers novel exit vectors for substituents, potentially accessing different binding pockets. |
| Indole/Benzofuran | 6-Oxaspiro[3.4]octane Derivatives | Replaces a flat aromatic system with a saturated, 3D scaffold to improve solubility and escape "flatland". |
Scaffold hopping from a known active compound to the this compound framework could yield novel analogues with improved drug-like properties. The defined three-dimensional arrangement of substituents on the spirocyclic core can mimic the spatial orientation of key pharmacophores in the original molecule while possessing a completely different and patentable core structure.
Applications in Advanced Materials Science
While direct applications of this compound in materials science have not been reported, its structure suggests potential utility in the development of novel organic materials.
The development of new organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often requires building blocks that can be functionalized with chromophores and electronically active groups. The amine handle on this compound could be used to attach such moieties. The spirocyclic core itself is an insulator, which could be advantageous in designing host materials or in creating specific molecular architectures where electronic communication between pendant groups needs to be controlled. The rigid, non-planar structure could also be exploited to disrupt intermolecular packing and prevent aggregation-induced quenching of fluorescence in solid-state emissive materials.
Spirocyclic monomers are known to be useful in the synthesis of polymers with unique properties. For instance, spiro orthocarbonates undergo double ring-opening polymerization with an expansion in volume, which is a valuable property for creating dental resins and high-performance composites with low shrinkage.
Although this compound is not a spiro orthocarbonate, its lactone ring is capable of undergoing ring-opening polymerization to form polyesters. The pendant aminomethyl group would introduce functionality along the polymer backbone, which could be used for cross-linking, grafting other polymer chains, or introducing specific properties like chirality or catalytic activity. The resulting polyesters would possess a spirocyclic unit in each repeating monomer, which would significantly impact the polymer's thermal and mechanical properties, likely leading to a high glass transition temperature and amorphous character due to the bulky, rigid nature of the scaffold.
Future Research Directions and Perspectives
Development of Novel and Highly Efficient Synthetic Methodologies
The construction of the spiro[3.4]octane core, particularly with the dense and specific functionalization present in 7-(aminomethyl)-6-oxaspiro[3.4]octan-2-one, remains a synthetic challenge. Future research should focus on developing methodologies that are not only efficient but also offer high levels of stereocontrol, which is crucial for biological applications.
Key research objectives include:
Asymmetric Catalysis: The development of catalytic enantioselective methods to install the spirocyclic quaternary carbon center is of paramount importance. rsc.org Strategies employing transition-metal catalysis, such as nickel-catalyzed intramolecular additions acs.org, or organocatalysis could provide access to specific enantiomers of the scaffold.
Strain-Release-Driven Approaches: Harnessing the ring strain of smaller precursors, such as bicyclo[1.1.0]butanes, could offer novel pathways to the cyclobutane (B1203170) portion of the spirocycle. researchgate.net
Photochemical and Electrochemical Methods: Light- or electricity-driven reactions, including [2+2] cycloadditions or radical cyclizations, could provide milder and more efficient routes to the strained ring system, potentially minimizing side reactions and improving yields.
Flow Chemistry: Continuous flow synthesis could enable better control over reaction parameters for hazardous or unstable intermediates, improve scalability, and potentially telescope multiple synthetic steps into a single, streamlined process.
| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Precursors |
|---|---|---|---|
| Asymmetric Ni-Catalyzed Spirocyclization | High enantioselectivity, direct formation of the spirocenter. acs.org | Ligand design, substrate scope, catalyst cost. | Functionalized γ-lactones with pendant aryl nitriles. |
| Intramolecular [2+2] Photocycloaddition | Mild conditions, access to strained rings. | Regio- and stereoselectivity control, scalability. | Cyclopentenyl-derived alkenes. |
| Radical-Mediated Cyclization | High functional group tolerance, complex ring formation. | Control of competing reaction pathways, use of toxic reagents. | Haloalkyl-substituted cyclopentanone (B42830) derivatives. |
| Strain-Release Spirocyclization | Rapid construction of complex cores. researchgate.net | Synthesis of highly strained precursors, control of rearrangements. | Substituted bicyclo[1.1.0]butanes. |
Exploration of Undiscovered Reactivity Patterns and Rearrangements
The significant ring strain inherent in the cyclobutane portion of the spiro[3.4]octane system suggests a rich and potentially unexplored reactivity profile. The interplay between this strain, the electrophilic lactone carbonyl, and the nucleophilic aminomethyl group could lead to novel chemical transformations.
Future studies could investigate:
Strain-Release Driven Rearrangements: Thermal, photochemical, or transition-metal-catalyzed conditions could induce skeletal rearrangements, such as ring expansions or contractions, to generate novel and structurally diverse scaffolds. For example, cleavage of the C-C bond in the cyclobutane ring could lead to functionalized cyclopentane (B165970) or cyclohexane (B81311) derivatives.
Transannular Reactions: The proximity of the aminomethyl group to the lactone ring could facilitate intramolecular (transannular) reactions. For instance, acid or base catalysis might promote the formation of bicyclic lactams or amino ethers through intramolecular cyclization, yielding complex polycyclic systems from a simple starting scaffold.
Domino and Cascade Reactions: The multiple functional groups could be leveraged to design domino reactions where a single activation event triggers a cascade of bond-forming events, rapidly increasing molecular complexity.
Computational Design and Prediction of Novel Derivatives
Computational chemistry offers a powerful toolset for accelerating the exploration of this compound and its derivatives. In silico methods can guide synthetic efforts, predict molecular properties, and identify promising candidates for specific applications.
Key areas for computational investigation include:
Conformational Analysis: Understanding the preferred three-dimensional conformations of the spirocyclic scaffold is crucial, as the shape is a key determinant of biological activity. researchgate.net
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the transition states of potential synthetic reactions and rearrangements, helping to optimize conditions and predict product outcomes. acs.org
Virtual Screening and Library Design: The aminomethyl group serves as a convenient attachment point for creating virtual libraries of derivatives. These libraries can be screened in silico against biological targets (e.g., protein binding pockets) to identify derivatives with high predicted binding affinity, prioritizing synthetic targets for drug discovery programs.
Prediction of Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can predict properties like solubility, lipophilicity, and metabolic stability for novel derivatives, aiding in the design of molecules with improved drug-like characteristics.
| Computational Method | Research Objective | Predicted Outcome/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Investigate reaction pathways for synthesis and rearrangements. | Transition state energies, reaction barriers, mechanistic clarity. acs.org |
| Molecular Dynamics (MD) | Simulate the conformational flexibility and solvent interactions. | Dominant conformations, scaffold rigidity, hydration patterns. |
| Molecular Docking | Screen virtual libraries against protein targets. | Binding poses, predicted binding affinities, hit identification. |
| QSPR Modeling | Predict ADME/Tox properties of new derivatives. | Solubility, permeability, potential toxicity profiles. |
Integration into More Complex and Multifunctional Molecular Systems
The title compound is not just a standalone molecule but also a versatile building block for constructing larger, more complex molecular architectures. The primary amine provides a reliable handle for covalent modification, allowing its integration into a wide range of systems.
Future research could focus on:
Peptidomimetics: Incorporating the spirocyclic scaffold into peptide chains to create peptidomimetics. The rigid spirocycle can act as a conformational constraint, locking the peptide backbone into a specific secondary structure (e.g., a β-turn mimic), which can enhance binding to biological targets and improve metabolic stability.
Polymer Chemistry: Using the amine functionality to polymerize the molecule or graft it onto existing polymer backbones. This could lead to new materials with unique thermal or mechanical properties, or for applications in drug delivery where the spirocycle's properties could influence release kinetics.
Scaffolds for Combinatorial Chemistry: The molecule can serve as a central scaffold for the synthesis of diverse compound libraries. By reacting the amine with a variety of building blocks (e.g., carboxylic acids, isocyanates, sulfonyl chlorides), a large number of unique derivatives can be rapidly generated for high-throughput screening.
Expanding the Scope of Applications in Emerging Areas of Chemical Research
While the spirocyclic lactone motif is known for its presence in bioactive compounds sci-hub.se, the unique combination of features in this compound opens doors to applications in other emerging areas.
Potential new frontiers for research include:
Chemical Biology Probes: Derivatives could be developed as chemical probes to study biological processes. For example, attaching a fluorophore or a biotin (B1667282) tag to the amine could allow for the visualization and isolation of protein targets that interact with this spirocyclic scaffold.
Organocatalysis: The rigid, chiral backbone of the spirocycle could be used to design novel organocatalysts. The amine could be functionalized to create a catalytic site (e.g., a thiourea (B124793) or squaramide) where the spirocyclic framework provides a well-defined chiral environment to control the stereochemical outcome of a reaction.
Materials Science: The polarity and rigidity of the scaffold could be exploited in the design of functional materials. For example, derivatives might exhibit interesting self-assembly properties, leading to the formation of gels, liquid crystals, or other ordered nanostructures. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
